molecular formula C26H46N8O7 B14284638 L-Seryl-L-histidyl-L-leucyl-L-valyl-L-lysine CAS No. 163133-44-6

L-Seryl-L-histidyl-L-leucyl-L-valyl-L-lysine

Cat. No.: B14284638
CAS No.: 163133-44-6
M. Wt: 582.7 g/mol
InChI Key: CNMPCMRVLXOLBR-SXYSDOLCSA-N
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Description

L-Seryl-L-histidyl-L-leucyl-L-valyl-L-lysine: is a peptide composed of five amino acids: serine, histidine, leucine, valine, and lysine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-histidyl-L-leucyl-L-valyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation of the Resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-histidyl-L-leucyl-L-valyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The serine and histidine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine oxide, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Seryl-L-histidyl-L-leucyl-L-valyl-L-lysine has numerous applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Seryl-L-histidyl-L-leucyl-L-valyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may bind to a receptor and trigger a signaling cascade that results in a physiological response.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-histidyl-L-leucyl-L-valyl-L-glutamic acid: Similar in structure but contains glutamic acid instead of lysine.

    L-Seryl-L-histidyl-L-leucyl-L-valyl-L-glutamine: Contains glutamine instead of lysine.

Uniqueness

L-Seryl-L-histidyl-L-leucyl-L-valyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of hydrophilic (serine, histidine, lysine) and hydrophobic (leucine, valine) residues allows it to interact with a wide range of molecular targets.

Properties

CAS No.

163133-44-6

Molecular Formula

C26H46N8O7

Molecular Weight

582.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid

InChI

InChI=1S/C26H46N8O7/c1-14(2)9-19(33-23(37)20(10-16-11-29-13-30-16)32-22(36)17(28)12-35)24(38)34-21(15(3)4)25(39)31-18(26(40)41)7-5-6-8-27/h11,13-15,17-21,35H,5-10,12,27-28H2,1-4H3,(H,29,30)(H,31,39)(H,32,36)(H,33,37)(H,34,38)(H,40,41)/t17-,18-,19-,20-,21-/m0/s1

InChI Key

CNMPCMRVLXOLBR-SXYSDOLCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)N

Origin of Product

United States

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